molecular formula C14H22FN5 B11734130 1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine CAS No. 1856045-82-3

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11734130
CAS No.: 1856045-82-3
M. Wt: 279.36 g/mol
InChI Key: ONYIOROPWLYKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is an organic compound that belongs to the pyrazole family. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This specific compound features a fluoroethyl group, a methyl group, and a propyl-substituted pyrazole moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves multi-step organic synthesis. One common approach is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, followed by subsequent functionalization to introduce the fluoroethyl and propyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluoroethyl group enhances its reactivity and potential biological activity compared to other pyrazole derivatives.

Properties

CAS No.

1856045-82-3

Molecular Formula

C14H22FN5

Molecular Weight

279.36 g/mol

IUPAC Name

2-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H22FN5/c1-4-6-19-10-13(12(3)18-19)9-16-14-11(2)8-17-20(14)7-5-15/h8,10,16H,4-7,9H2,1-3H3

InChI Key

ONYIOROPWLYKAE-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNC2=C(C=NN2CCF)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.